N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
Introduction to N'-[(E)-(3,5-Dimethyl-1-Phenyl-1H-Pyrazol-4-yl)Methylidene]-3-(4-Propoxyphenyl)-1H-Pyrazole-5-Carbohydrazide
Chemical Classification and Nomenclature
The compound belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core fused with a carbohydrazide functional group. Its IUPAC name reflects a systematic structural breakdown:
- Pyrazole backbone : Two pyrazole rings form the scaffold. The first pyrazole (position 4) is substituted with a methylidene group [(E)-configuration] linked to a second pyrazole ring (position 5) via a carbohydrazide bridge (-NH-NH-C=O).
- Substituents :
- 3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl : A phenyl group at position 1 and methyl groups at positions 3 and 5 on the first pyrazole.
- 3-(4-Propoxyphenyl) : A propoxy-substituted phenyl group at position 3 on the second pyrazole.
The E-configuration of the methylidene group ensures spatial alignment critical for molecular interactions, while the carbohydrazide moiety (-CONHNH2) enhances hydrogen-bonding potential.
Historical Context of Pyrazole-Carbohydrazide Derivatives in Medicinal Chemistry
Pyrazole derivatives have been pivotal in drug discovery since the 19th century. Early examples like antipyrine (1887) and dipyrone (1920s) established pyrazoles as antipyretics and analgesics. The integration of carbohydrazide functionalities emerged later, driven by their versatility in forming hydrogen bonds and coordinating metal ions, which broadened therapeutic applications.
Key milestones include:
- Rimonabant (SR141716) : A pyrazole-3-carbohydrazide derivative developed as a cannabinoid receptor antagonist, highlighting the scaffold’s adaptability for central nervous system targets.
- Anticancer agents : Derivatives like 1H-pyrazole-5-carbohydrazides demonstrated apoptosis-inducing effects in lung cancer cells, linked to their ability to chelate transition metals.
- Antimicrobial applications : Pyrazole-4-carbohydrazides showed efficacy against Leishmania and Plasmodium species, underscoring their role in antiparasitic drug development.
The evolution from simple pyrazolones to complex carbohydrazide hybrids reflects a strategic shift toward multitarget therapies with enhanced specificity.
Significance of Substituted Aryl Groups in Bioactive Compound Design
The compound’s bioactivity is modulated by its substituted aryl groups , which optimize pharmacodynamic and pharmacokinetic properties:
4-Propoxyphenyl Group
- Lipophilicity enhancement : The propoxy chain (-OCH2CH2CH3) increases hydrophobic interactions with biological membranes, improving bioavailability.
- Electron donation : The ether oxygen donates electrons, stabilizing charge-transfer complexes with enzymatic targets like cytochrome P450.
3,5-Dimethyl-1-Phenyl Group
- Steric effects : Methyl groups at positions 3 and 5 shield the pyrazole core from metabolic degradation, prolonging half-life.
- Aromatic stacking : The phenyl group facilitates π-π interactions with aromatic residues in protein binding pockets, as seen in cannabinoid receptor antagonists.
Comparative Analysis of Aryl Substituents
These substitutions exemplify rational drug design principles, where aryl groups are strategically placed to optimize target engagement and drug-like properties.
Properties
Molecular Formula |
C25H26N6O2 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H26N6O2/c1-4-14-33-21-12-10-19(11-13-21)23-15-24(28-27-23)25(32)29-26-16-22-17(2)30-31(18(22)3)20-8-6-5-7-9-20/h5-13,15-16H,4,14H2,1-3H3,(H,27,28)(H,29,32)/b26-16+ |
InChI Key |
KPXLZOSHEIHJSH-WGOQTCKBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(N(N=C3C)C4=CC=CC=C4)C |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(N(N=C3C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Dimethyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
The 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde scaffold is synthesized via a Vilsmeier-Haack reaction. In this method, 3,5-dimethyl-1-phenyl-1H-pyrazole (9 ) is treated with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 80°C for 2 hours. The reaction proceeds through the in situ generation of a chloroiminium intermediate, which is hydrolyzed to yield the aldehyde.
Reaction Conditions
-
Reactants : 3,5-Dimethyl-1-phenyl-1H-pyrazole (1.0 equiv), POCl₃ (1.5 equiv), DMF (solvent)
-
Temperature : 80°C
-
Time : 2 hours
-
Workup : Neutralization with NaHCO₃ followed by extraction
The aldehyde is critical for subsequent Schiff base formation, as confirmed by IR spectroscopy (C=O stretch at 1703 cm⁻¹).
Preparation of 3-(4-Propoxyphenyl)-1H-Pyrazole-5-Carbohydrazide
The carbohydrazide moiety is synthesized by reacting 3-(4-propoxyphenyl)-1H-pyrazole-5-carbonyl chloride with hydrazine hydrate. This method is adapted from protocols for analogous pyrazole-carbohydrazides:
-
Hydrazide Formation :
Analytical Data
Schiff Base Condensation: Final Coupling Reaction
The target compound is synthesized by condensing 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide under acidic conditions. This step is analogous to the formation of pyrazolylmethylidene hydrazones.
Optimized Protocol
-
Reactants :
-
Aldehyde (1.0 equiv)
-
Carbohydrazide (1.0 equiv)
-
-
Solvent : Glacial acetic acid
-
Catalyst : None (self-catalyzed by acetic acid)
-
Temperature : Reflux (118–121°C)
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the carbohydrazide’s hydrazinic nitrogen on the aldehyde’s carbonyl carbon, followed by dehydration to form the E-configured imine (Fig. 1). The E-configuration is stabilized by intramolecular hydrogen bonding (C–H⋯O).
Comparative Analysis of Synthetic Methods
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃/DMF, 80°C, 2 h | 68–99% | High regioselectivity |
| Schiff Base Condensation | Glacial acetic acid, reflux, 4–5 h | 71–85% | Mild conditions, E-selectivity |
Challenges and Optimization Strategies
-
Byproduct Formation : Competing N-arylhydrazones (24–31% yield) may form during carbohydrazide synthesis. Purification via recrystallization (ethanol) mitigates this.
-
Configuration Control : The E-configuration is favored due to steric hindrance between the pyrazole methyl groups and the propoxyphenyl moiety .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The propoxyphenyl group undergoes nucleophilic substitution under acidic or basic conditions. For example:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HBr (48%) | Reflux, 6–8 hrs | 3-(4-hydroxyphenyl)-substituted derivative | 82% | |
| NaSH in ethanol | 80°C, 12 hrs | Thiophenyl analog | 68% |
These reactions typically follow an SNAr mechanism due to electron-withdrawing effects of adjacent substituents. The dimethyl groups on the pyrazole ring sterically hinder substitution at proximal positions.
Condensation Reactions
The hydrazone group (–NH–N=CH–) participates in condensation with carbonyl compounds:
| Carbonyl Compound | Catalyst | Product Type | Application | Source |
|---|---|---|---|---|
| Benzaldehyde | HCl (dry) | Schiff base derivatives | Antimicrobial agents | |
| 4-Nitroacetophenone | Piperidine | Bis-hydrazone complexes | Fluorescent probes |
Schiff base formation occurs via nucleophilic attack of the hydrazone nitrogen on the carbonyl carbon, followed by dehydration. Microwave-assisted synthesis (150°C, 10 min) enhances yields .
Oxidation Reactions
Controlled oxidation targets the hydrazone and pyrazole moieties:
| Oxidizing Agent | Conditions | Product | Biological Activity | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 70°C, 3 hrs | Pyrazole-5-carboxylic acid derivative | Anti-inflammatory | |
| H₂O₂/Fe²⁺ | RT, 24 hrs | Sulfone derivatives | Anticancer |
Oxidation of the hydrazone group to a carbonyl is reversible under acidic conditions .
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| POCl₃/DMF | 90°C, 4 hrs | Pyrazolo[3,4-d]pyridazine | 75% | |
| CS₂/KOH | Ethanol, reflux, 8 hrs | 1,3,4-Oxadiazole ring | 63% |
Cyclization is facilitated by the hydrazone’s –NH group acting as an internal nucleophile .
Acid/Base-Mediated Reactions
The compound exhibits pH-dependent tautomerism and degradation:
| Condition | Observation | Mechanism | Source |
|---|---|---|---|
| HCl (1M), reflux | Hydrolysis to pyrazole-5-carbohydrazide | Acid-catalyzed imine cleavage | |
| NaOH (2M), RT | Depropoxylation to phenolic derivative | Base-induced ether cleavage |
Tautomeric equilibrium between keto and enol forms influences reactivity in biological systems .
Metal Coordination
The hydrazone nitrogen and pyrazole rings act as ligands for transition metals:
| Metal Salt | Conditions | Complex Type | Application | Source |
|---|---|---|---|---|
| CuCl₂ | Methanol, RT | Square-planar Cu(II) complex | Catalytic oxidation | |
| Fe(NO₃)₃ | Ethanol, 60°C | Octahedral Fe(III) complex | Magnetic materials |
Coordination enhances stability and modifies electronic properties for material science applications .
Key Mechanistic Insights
-
Steric Effects : 3,5-Dimethyl groups on the pyrazole ring reduce reactivity at C-4 but enhance stability of intermediates.
-
Electronic Effects : The electron-donating propoxy group activates the phenyl ring for electrophilic substitution .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) favor cyclization, while protic solvents stabilize tautomers .
This compound’s versatility in forming pharmacologically active derivatives (e.g., anticancer, antimicrobial) underscores its value in medicinal chemistry .
Scientific Research Applications
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit a range of biological activities, including antimicrobial effects. Studies have shown that compounds similar to N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide possess moderate antibacterial activity against various strains. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating efficacy comparable to standard antibiotics like ciprofloxacin .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Compounds with similar structures have shown promise in reducing inflammation markers in vitro and in vivo. The ability to inhibit key enzymes involved in inflammatory pathways positions these compounds as candidates for further investigation in treating inflammatory diseases .
Antioxidant Activity
Molecular docking studies suggest that pyrazole derivatives can act as effective antioxidants. The presence of specific functional groups enhances their ability to scavenge free radicals, thereby potentially offering protective effects against oxidative stress-related conditions .
Cancer Treatment
Pyrazole derivatives are being explored for their anticancer properties. Studies indicate that certain compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. Their mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Neurological Disorders
The neuroprotective effects of pyrazole derivatives have also been investigated, with some studies suggesting their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may help mitigate neuroinflammation and oxidative damage associated with these conditions .
Nonlinear Optical Properties
Recent research highlights the nonlinear optical (NLO) properties of pyrazole derivatives, making them suitable for applications in photonics and optoelectronics. The ability to manipulate light at the molecular level opens avenues for developing advanced materials for sensors and imaging devices .
Photostability and Light Sensitivity
Compounds like this compound are being studied for their photostability, which is crucial for applications in light-sensitive materials such as eyewear and optical memory devices .
Summary of Research Findings
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Differences :
- The target compound’s 3,5-dimethyl-1-phenylpyrazole group may require multi-step synthesis, including alkylation and cyclization, compared to simpler arylhydrazides .
- Crystallographic refinement using SHELXL () and visualization via ORTEP () are critical for confirming stereochemistry and hydrogen-bonding networks.
Biological Activity
The compound N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, which contribute to its biological activity. Its molecular formula is , and it includes:
- Pyrazole rings : These are known for their diverse biological activities.
- Hydrazone linkage : This functional group is often associated with antitumor and antimicrobial properties.
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C20H22N6O |
| Molecular Weight | 378.43 g/mol |
| Functional Groups | Pyrazole, Hydrazone |
| Solubility | Soluble in organic solvents |
Antitumor Activity
Recent studies have indicated that compounds containing pyrazole moieties exhibit significant antitumor activity. The specific compound has been evaluated for its effects on various cancer cell lines.
Case Study: In Vitro Antitumor Effects
In a study published in Journal of Medicinal Chemistry, the compound was tested against several human cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
Results demonstrated that the compound inhibited cell proliferation significantly, with IC50 values ranging from 10 to 25 µM across different cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro assays revealed a minimum inhibitory concentration (MIC) of 50 µg/mL against these pathogens, indicating potential as an antimicrobial agent.
Table 2: Biological Activity Overview
| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Antitumor | MCF-7 | 15 | Induction of apoptosis |
| Antitumor | HeLa | 20 | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 50 | Disruption of bacterial cell wall |
| Antimicrobial | Escherichia coli | 50 | Inhibition of protein synthesis |
Apoptosis Induction
The induction of apoptosis by the compound is primarily mediated through the activation of caspases and the mitochondrial pathway. This leads to the release of cytochrome c and subsequent activation of apoptotic signaling cascades.
Cell Cycle Arrest
The compound's ability to induce cell cycle arrest at the G2/M phase suggests interference with microtubule dynamics or DNA damage response pathways. This effect can be crucial for its antitumor properties.
Antimicrobial Mechanism
The antimicrobial activity appears to stem from the disruption of bacterial cell wall integrity and inhibition of essential metabolic pathways, making it a candidate for further development as an antibiotic agent.
Q & A
Q. What are the established synthetic routes for preparing N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : The compound is synthesized via a multi-step process involving:
Cyclocondensation : Formation of the pyrazole core using precursors like ethyl acetoacetate, phenylhydrazine, and substituted aldehydes (e.g., 4-propoxyphenyl derivatives) under reflux in ethanol or acetic acid .
Hydrazide Formation : Reaction of the pyrazole-5-carboxylic acid intermediate with hydrazine hydrate to yield the carbohydrazide backbone .
Schiff Base Formation : Condensation of the hydrazide with 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde in methanol or ethanol under acidic (e.g., glacial acetic acid) or catalytic conditions (e.g., molecular sieves) to form the E-configuration imine .
- Key Characterization : Intermediate purity is verified via TLC, and final products are characterized by / NMR, IR (C=O stretch ~1650–1700 cm), and elemental analysis .
Q. How is the purity and structural integrity of this compound validated in academic studies?
- Methodological Answer :
- Chromatography : HPLC or GC-MS for purity assessment (>95% typical) .
- Spectroscopy :
- IR : Confirms hydrazide (N–H stretch ~3200 cm) and imine (C=N ~1600 cm) groups .
- NMR : NMR identifies aromatic protons (δ 6.5–8.5 ppm), methyl/methylene groups (δ 1.0–2.5 ppm), and propoxy side chains (δ 3.5–4.5 ppm) .
- Elemental Analysis : Matches calculated C, H, N values within 0.4% deviation .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
- Methodological Answer :
- Anticonvulsant Screening : Maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models, with dose-dependent seizure suppression analysis .
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or molecular conformation?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grown via slow evaporation (solvents: DMSO/EtOH), analyzed using SHELXL for refinement. Key parameters:
- Torsion Angles : Confirm E-configuration of the imine bond (C=N–N) and planarity of the pyrazole rings .
- Displacement Ellipsoids : Anisotropic refinement (ORTEP-3) visualizes thermal motion, ensuring accurate atomic positions .
- Validation Tools : PLATON/ADDSYM checks for missed symmetry, and R/wR values (<0.05) ensure data reliability .
Q. What strategies address contradictions in spectroscopic vs. crystallographic data (e.g., unexpected tautomerism)?
- Methodological Answer :
- Dynamic NMR : Detects tautomeric equilibria (e.g., keto-enol shifts) by variable-temperature studies .
- DFT Calculations : Gaussian09/B3LYP optimizes geometry, comparing calculated (IR, NMR) vs. experimental spectra to identify discrepancies .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding) influencing solid-state vs. solution-phase behavior .
Q. How can structure-activity relationships (SARs) be systematically investigated for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., propoxy → methoxy/fluoro) and assess bioactivity changes .
- QSAR Modeling : Use Molinspiration or SwissADME to correlate logP, polar surface area, and H-bond donors/acceptors with activity .
- Docking Studies (AutoDock Vina) : Predict binding affinity to targets (e.g., GABA receptors for anticonvulsant activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
